NOVAN
CAS No.: 106097-12-5
Cat. No.: VC0216772
Molecular Formula: C8H10N2O4
Molecular Weight: 0
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 106097-12-5 |
|---|---|
| Molecular Formula | C8H10N2O4 |
| Molecular Weight | 0 |
Introduction
The term "Novan" can refer to different entities, but in the context of pharmaceuticals, Novan, Inc. is a prominent medical dermatology company focused on developing innovative therapeutic products for skin diseases. One of their key product candidates is berdazimer gel, a topical nitric oxide-releasing agent for treating molluscum contagiosum, a viral skin infection.
Overview of Berdazimer Gel
Berdazimer gel, 10.3% (SB206), is a novel, topical nitric oxide-releasing agent under investigation for the treatment of molluscum contagiosum (MC). It is composed of berdazimer sodium, a new chemical entity, and a hydrogel that acts as a proton donor to facilitate nitric oxide release at the site of application . This targeted release minimizes systemic exposure and is believed to exert antiviral effects through protein nitrosylation and NF-κB modulation .
Clinical Trials and Development
Novan, Inc. has submitted a New Drug Application (NDA) to the U.S. Food and Drug Administration (FDA) for berdazimer gel, 10.3% (SB206), seeking approval for the topical treatment of molluscum contagiosum . The company anticipates potential FDA approval in the first quarter of 2024, assuming standard review timelines.
Phase 2 and Phase 3 Trials
-
Phase 2 Trials: A dose-finding study identified berdazimer sodium 12% (equivalent to berdazimer free base 10.3%) as a suitable candidate for phase 3 development when applied once daily .
-
Phase 3 Trials: These trials have been completed, and the data generated support the NDA submission for berdazimer gel as a potential first FDA-approved prescription product for treating molluscum contagiosum .
Efficacy and Safety
Berdazimer gel has shown promise in treating molluscum contagiosum by releasing nitric oxide locally, which is believed to have antiviral properties. The safety profile appears favorable, with minimal systemic exposure due to targeted delivery .
Mechanism of Action
The mechanism involves the release of nitric oxide, which likely exerts its effects through protein nitrosylation and modulation of NF-κB pathways. This action is localized to the skin, reducing the risk of systemic side effects .
Data Tables
| Feature | Description |
|---|---|
| Active Ingredient | Berdazimer sodium |
| Concentration | 10.3% (free base) |
| Application | Topical, once daily |
| Indication | Molluscum contagiosum |
| Mechanism | Nitric oxide release, protein nitrosylation, NF-κB modulation |
| Status | NDA submitted to FDA |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume